5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methoxy-trifluoromethylphenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require the presence of iodine and acetophenone or cyclohexanone as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4,5-Disubstituted Thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
5-(4-Methoxy-3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H9F3N2OS |
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Molecular Weight |
274.26 g/mol |
IUPAC Name |
5-[4-methoxy-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9F3N2OS/c1-17-8-3-2-6(4-7(8)11(12,13)14)9-5-16-10(15)18-9/h2-5H,1H3,(H2,15,16) |
InChI Key |
OJRGQBOSVQKETF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
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